Adlupulone

Catalog No.
S3712140
CAS No.
35049-54-8
M.F
C26H38O4
M. Wt
414.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adlupulone

CAS Number

35049-54-8

Product Name

Adlupulone

IUPAC Name

3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one

Molecular Formula

C26H38O4

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19,28-29H,9,11,14-15H2,1-8H3

InChI Key

QXPOWGXRDUFAQW-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O

Canonical SMILES

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O

The exact mass of the compound Adlupulone is 414.27700969 g/mol and the complexity rating of the compound is 814. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Adlupulone is a highly purified β-bitter acid (lupulone homolog) naturally derived from the resin of hops (*Humulus lupulus*), characterized structurally by a 2-methylbutanoyl side chain on its phloroglucinol core [1]. Unlike α-acids, β-acids do not isomerize during thermal processing but instead undergo controlled oxidation to form hulupones, which are critical for long-term flavor stability and preservation [2]. In industrial and scientific procurement, pure adlupulone is primarily sourced as a high-value analytical reference standard for phytopharmaceutical quality control, a stable biomarker for metabolomic profiling, and a targeted antimicrobial agent. Procuring the isolated adlupulone standard is essential for precise UHPLC calibration and structure-activity relationship (SAR) studies, where crude hop extracts or mixed β-acid formulations fail to provide the necessary molecular specificity [3].

Procurement Fit

Product type
High-purity β-acid congener reference standard for chromatographic resolution of co-eluting analogs
Analytical workflow
Supports UHPLC method validation requiring baseline separation of n-, co-, and ad-lupulone
Research context
Antimicrobial screening and antioxidant mechanism studies in hop-derived natural products

Substituting pure adlupulone with commercial β-acid mixtures (such as 45% BetaBio extracts) or standardized calibration mixtures (like ICE-4) severely compromises analytical accuracy and reproducibility . In natural hop matrices, the concentrations of the major homologs colupulone and lupulone fluctuate wildly depending on the hop variety (ranging from 20% to 55% of total β-acids), whereas adlupulone remains uniquely consistent at 10% to 15% [1]. Because standard commercial calibration extracts (e.g., ICE-4) lump n-lupulone and adlupulone together into a single composite metric (typically ~13.5% combined), they cannot be used to accurately quantify the specific ad-homolog in medicinal hop tinctures [2]. For researchers conducting targeted antimicrobial assays or regulatory quality control, the overlapping chromatographic peaks and variable matrix effects of generic substitutes make the procurement of pure adlupulone an absolute necessity.

Substitution Risk

Target
Adlupulone (specific β-acid reference standard)
Generic substitute
Non-specific hop β-acid standard or n-lupulone alone
Co-elution with n-lupulone under standard HPLC conditions may shift quantitative accuracy; adlupulone may not be resolved as a separate peak.
Concentration profiles differ significantly among congeners; using a generic standard can misrepresent adlupulone content, particularly in low-concentration commercial extracts.
Biological activity attribution may shift without congener-specific identity; antimicrobial and antioxidant endpoints may not reflect adlupulone contribution alone.

Superior Antibacterial Potency Against Gram-Positive Bacteria

When evaluated for antibacterial efficacy against *Bacillus subtilis*, isolated adlupulone demonstrates profound potency compared to crude ethanolic hop extracts. Activity-guided fractionation reveals that pure adlupulone achieves a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL, whereas generic ethanolic hop extracts require concentrations between 31.25 and 250 µg/mL to achieve the same inhibitory effect [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound DataAdlupulone: 0.98 µg/mL
Comparator Or BaselineCrude ethanolic hop extracts: 31.25 - 250 µg/mL
Quantified Difference>30-fold increase in specific antibacterial potency
ConditionsIn vitro assay against Bacillus subtilis

Procuring pure adlupulone allows formulators to achieve potent antimicrobial effects at trace concentrations without introducing the bulk matrix impurities found in crude extracts.

Antibacterial MIC
Head-to-head
0.98 µg/mL
Equivalent to lupulone; lower MIC than other congeners
Reported MIC endpoint context; supports antimicrobial screening
B. subtilis assay; purified hop fractions

Enhanced Deodorizing Activity Against Volatile Sulfur Compounds

In comparative studies assessing the neutralization of allyl methyl sulfide (AMS)—a primary contributor to garlic-associated breath odor—the adlupulone/n-lupulone fraction outperformed the more abundant colupulone homolog. At a standard concentration of 3 mg/vial, the adlupulone fraction achieved a 15% reduction in AMS, compared to only an 11% reduction by colupulone [1].

Evidence DimensionDeodorizing activity (AMS reduction)
Target Compound DataAdlupulone fraction: 15% reduction
Comparator Or BaselineColupulone: 11% reduction
Quantified Difference36% relative improvement in deodorizing efficacy
Conditions3 mg/vial concentration at 25 °C against allyl methyl sulfide

For developers of specialized oral care or deodorizing formulations, selecting adlupulone over the more common colupulone yields superior neutralization of volatile sulfur compounds.

Composition range
Class-level
10–15% of total β-acids
2–5× narrower than lupulone/colupulone
Supports chemotaxonomic marker context; narrow range aids variety authentication
Class-level inference across hop varieties

Unmatched Consistency as a Natural Biomarker

Unlike other β-acid homologs, adlupulone exhibits remarkable consistency across different hop varieties. While colupulone levels fluctuate wildly between 20% and 55% of total β-acids depending on the cultivar, adlupulone remains tightly constrained between 10% and 15% [1]. This narrow variance makes it a far superior baseline marker for tracking oxidative degradation and hulupone formation during long-term storage.

Evidence DimensionNatural concentration variance across cultivars
Target Compound DataAdlupulone: 10% - 15% (narrow 5% variance window)
Comparator Or BaselineColupulone: 20% - 55% (wide 35% variance window)
Quantified Difference7x tighter variance range across hop varieties
ConditionsMetabolomic profiling of raw hop resins

Analytical laboratories must procure adlupulone as an internal standard because its consistent natural baseline allows for more accurate modeling of hop aging and oxidation than highly variable analogs.

Fe2+-chelating IC50
Head-to-head
n+ad fraction: 0.19 mg/mL
13.6% lower IC50 vs colupulone fraction (0.22 mg/mL)
Reported Fe2+-chelating endpoint context; n+ad-lupulone fraction showed lower IC50
Fraction-based comparison; pure adlupulone data to verify

Chromatographic Resolution for Phytopharmaceutical Compliance

Commercial mixed standards (such as ICE-4) report combined values for n-lupulone and adlupulone (e.g., 13.52% total) due to co-elution challenges in standard assays . Procuring pure adlupulone enables the development of validated UHPLC-DAD methods that achieve baseline resolution, allowing for the exact, independent quantification of adlupulone (up to 0.7 mg/mL) in commercial dietary supplements and tinctures [1].

Evidence DimensionAnalyte quantification specificity
Target Compound DataPure Adlupulone: Enables independent quantification (e.g., 0.7 mg/mL specific detection)
Comparator Or BaselineICE-4 Mixed Standard: Lumps n+adlupulone together (13.52% aggregate)
Quantified DifferenceTransition from aggregate estimation to exact molecular quantification
ConditionsUHPLC-DAD analysis of hop-based phytopharmaceuticals

Regulatory compliance for botanical drugs requires exact quantification of individual active pharmaceutical ingredients, which is impossible without pure adlupulone standards.

Commercial concentration
Head-to-head
Up to 0.7 mg/mL
3–4× lower than colupulone (2.7) and n-lupulone (2.2)
Supports quantitative benchmark in commercial hop products; establishes expected range
UHPLC-DAD method; dietary supplements and phytopharmaceuticals

Phytopharmaceutical Quality Control and UHPLC Calibration

Because commercial mixed standards fail to separate n-lupulone and adlupulone, pure adlupulone is essential as a primary reference standard for UHPLC-DAD workflows. It enables analytical laboratories to accurately quantify the specific ad-homolog in medicinal hop tinctures and dietary supplements, ensuring regulatory compliance and batch-to-batch reproducibility [1].

Targeted Antimicrobial Formulations

Leveraging its exceptionally low Minimum Inhibitory Concentration (0.98 µg/mL) against Gram-positive bacteria like *Bacillus subtilis*, adlupulone is the optimal choice for developing highly potent, natural antimicrobial agents. Procuring the pure compound allows formulators to avoid the bulk impurities and variable efficacy associated with crude ethanolic hop extracts [2].

Oxidation and Flavor Stability Profiling in Brewing

Due to its narrow natural variance (consistently 10-15% of total β-acids across cultivars), adlupulone serves as a highly reliable baseline biomarker. Brewing scientists use it to track the oxidative degradation of β-acids into hulupones, which is critical for modeling the long-term flavor stability and bitterness retention of aged beers [3].

Advanced Oral Care and Deodorizing Products

Given its superior ability to neutralize allyl methyl sulfide compared to colupulone, adlupulone is highly suitable for research and development into specialized oral care products and breath-freshening agents targeting volatile sulfur compounds [4].

Application Fit

Application
Selection Property
Validation Focus
β-Acid congener quantitation method development
Co-elution resolution with n-lupulone; method specificity
Baseline separation of adlupulone under UHPLC conditions; accuracy in complex hop matrices
Hop variety authentication and chemotaxonomy
Compositional consistency; marker stability across cultivars
Deviation from 10–15% total β-acid range as adulteration indicator
Antimicrobial screening studies (B. subtilis)
MIC endpoint comparability with hop β-acid congeners
Antibacterial activity benchmarking; congener-specific contribution review
β-Acid antioxidant SAR investigation
Metal-chelating mechanism differentiation
Fe2+-chelating capacity comparison between n+ad-lupulone and colupulone fractions

XLogP3

6.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

414.27700969 g/mol

Monoisotopic Mass

414.27700969 g/mol

Heavy Atom Count

30

UNII

O2S4D7K08Y

Wikipedia

Adlupulone

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